molecular formula C19H20Cl2N2 B601750 Iso Desloratadine CAS No. 432543-89-0

Iso Desloratadine

货号: B601750
CAS 编号: 432543-89-0
分子量: 347.28
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iso Desloratadine, also known as Desloratadine EP Impurity B, is a chemical compound with the molecular formula C19H19ClN2. It is an impurity of Desloratadine, a nonsedating-type histamine H1-receptor antagonist. Desloratadine is an active metabolite of Loratadine, commonly used to treat allergic reactions such as rhinitis and urticaria .

化学反应分析

Iso Desloratadine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

科学研究应用

Scientific Research Applications

Iso Desloratadine has a broad spectrum of applications in scientific research:

  • Chemistry : It serves as a reference standard in analytical chemistry for developing new antihistaminic drugs.
  • Biology : Researchers study its effects on histamine receptors and its role in modulating allergic responses.
  • Medicine : It is utilized in clinical settings to manage allergic conditions effectively.
  • Industry : The compound is integral to the formulation of various pharmaceutical products, including tablets and nasal sprays.

This compound primarily targets the H1 histamine receptors. Its biological activity includes:

  • Inhibition of Inflammatory Mediators : Reduces the release of pro-inflammatory cytokines and leukotrienes from immune cells.
  • Cellular Effects : Exhibits cytotoxic effects on glioblastoma cells and inhibits eosinophil chemotaxis.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution : Well-absorbed with distribution across various tissues such as the liver and spleen.
  • Metabolism : Primarily through N-glucuronidation followed by hydroxylation.
  • Excretion : Characterized by a prolonged half-life, allowing once-daily dosing.

Case Studies

  • Chronic Idiopathic Urticaria :
    • A large post-marketing surveillance study involving 9,246 patients demonstrated significant symptom reduction associated with desloratadine treatment, improving sleep quality and daily activities with minimal adverse effects .
  • Allergic Rhinitis :
    • A meta-analysis indicated that this compound effectively alleviates nasal obstruction and other symptoms. It improved nasal eosinophilia without significantly affecting IL-4 levels .
  • Combination Therapy for Acne :
    • A study evaluating isotretinoin combined with desloratadine showed better clinical outcomes regarding acne lesions compared to controls .

作用机制

Iso Desloratadine, like Desloratadine, acts as a histamine H1-receptor antagonist. It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This action blocks the effects of endogenous histamine, providing relief from allergic symptoms such as nasal congestion and watery eyes . The molecular targets involved include the H1-receptors, and the pathways affected are those related to the allergic response .

相似化合物的比较

Iso Desloratadine is similar to other compounds in the Desloratadine family, such as:

What sets this compound apart is its specific structure and the role it plays as an impurity in Desloratadine formulations. Its presence and concentration can impact the efficacy and safety of the final pharmaceutical product, making it an important compound for quality control and research .

生物活性

Iso Desloratadine is a second-generation antihistamine derived from loratadine, primarily used for the treatment of allergic conditions. Its biological activity is characterized by its selective antagonism of the histamine H1 receptor, leading to various pharmacological effects that mitigate allergic symptoms.

This compound functions as a selective H1-antagonist , inhibiting the binding of histamine to its receptors. This action prevents the adverse effects associated with histamine release, such as itching, sneezing, and nasal congestion. The compound also exhibits anti-inflammatory properties, influencing several biochemical pathways:

  • Histamine Release Inhibition : It inhibits the release of histamine from mast cells and basophils upon allergen exposure.
  • Cytokine Modulation : this compound reduces the secretion of pro-inflammatory cytokines like IL-4 and IL-13, which are pivotal in allergic responses.
  • Eosinophil Activity : It has been shown to inhibit eosinophil chemotaxis and adhesion to endothelial cells, which are critical processes in allergic inflammation .

Pharmacokinetics

This compound is metabolized from loratadine and reaches steady-state concentrations after approximately five doses with a half-life of 24-27 hours. Notably, its absorption is unaffected by food intake, making it convenient for daily use .

Efficacy in Allergic Rhinitis and Urticaria

This compound has demonstrated significant efficacy in clinical trials for allergic rhinitis and chronic idiopathic urticaria. A meta-analysis indicated that desloratadine improves total nasal symptom scores significantly compared to placebo, with a standardized mean difference (SMD) of -0.66 (95% CI: -0.91 to -0.42; p < 0.001) for nasal obstruction .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Allergic Rhinitis : In a randomized controlled trial involving patients with seasonal allergic rhinitis, a single 5 mg dose provided rapid relief of symptoms within hours, sustained over 24 hours .
  • Chronic Idiopathic Urticaria : Patients treated with this compound reported significant reductions in pruritus and improvement in quality of life metrics, demonstrating its utility beyond seasonal allergies .

Comparative Efficacy

This compound has been compared with other antihistamines such as fexofenadine and levocetirizine. It was found to be at least 50-fold more potent in vitro than loratadine and exhibited superior binding affinity at the H1 receptor compared to other agents in its class .

Antihistamine Potency (in vitro) Indications
This compound50-fold > LoratadineAllergic rhinitis, urticaria
FexofenadineModerateAllergic rhinitis
LevocetirizineModerateAllergic rhinitis

Safety Profile

This compound is generally well tolerated, with minimal side effects reported in clinical trials. It does not cross the blood-brain barrier significantly, reducing the risk of sedation—a common issue with first-generation antihistamines . Adverse events are rare and typically mild, including headaches and gastrointestinal discomfort .

属性

IUPAC Name

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSCCBORDDPTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183198-49-4
Record name 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desloratadine Related Compound B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iso Desloratadine
Reactant of Route 2
Iso Desloratadine
Reactant of Route 3
Iso Desloratadine
Reactant of Route 4
Iso Desloratadine
Reactant of Route 5
Iso Desloratadine
Reactant of Route 6
Iso Desloratadine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。